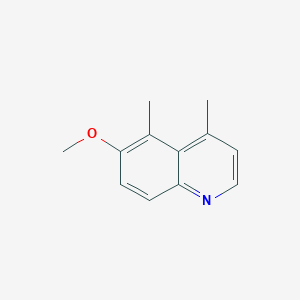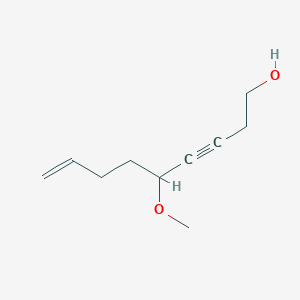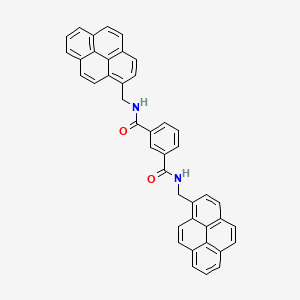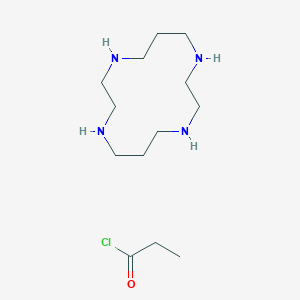
6-Methoxy-4,5-dimethylquinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Methoxy-4,5-dimethylquinoline is a heterocyclic aromatic compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and applications in medicinal chemistry
准备方法
Synthetic Routes and Reaction Conditions
6-Methoxy-4,5-dimethylquinoline can be synthesized through various methods. One common approach involves the Skraup synthesis, which starts with the Michael (1,4-) addition of aniline nitrogen to propenal, followed by electrophilic aromatic substitution, dehydration, and oxidation to yield the quinoline structure . Transition-metal catalyzed methods, such as those using palladium or copper catalysts, are also employed to synthesize quinoline derivatives .
Industrial Production Methods
Industrial production of this compound typically involves large-scale Skraup synthesis or transition-metal catalyzed reactions. These methods are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques.
化学反应分析
Types of Reactions
6-Methoxy-4,5-dimethylquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert quinoline derivatives to tetrahydroquinolines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and aryl halides are employed in substitution reactions.
Major Products
The major products formed from these reactions include quinoline N-oxides, tetrahydroquinolines, and various substituted quinoline derivatives.
科学研究应用
6-Methoxy-4,5-dimethylquinoline has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of fluorescent sensors for zinc and chlorine.
Biology: The compound is involved in the development of inhibitors for bacterial DNA gyrase and topoisomerase.
Industry: The compound is used in the synthesis of metal-organic complexes that function as single-ion magnets.
作用机制
The mechanism of action of 6-Methoxy-4,5-dimethylquinoline varies depending on its application. In medicinal chemistry, it often targets specific enzymes or receptors. For example, as a tubulin polymerization inhibitor, it binds to the tubulin protein, preventing microtubule formation and thus inhibiting cell division . In the case of DNA gyrase inhibitors, it interferes with the enzyme’s ability to supercoil DNA, leading to bacterial cell death .
相似化合物的比较
Similar Compounds
- 4-Hydroxy-6,7-dimethoxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid alkylamides
- 6-Methoxyquinoline
- 6-Methylquinoline
Uniqueness
6-Methoxy-4,5-dimethylquinoline is unique due to the specific positioning of its methoxy and dimethyl groups, which confer distinct chemical properties and biological activities. This structural uniqueness allows it to serve as a versatile scaffold in drug design and other applications.
属性
CAS 编号 |
827612-14-6 |
|---|---|
分子式 |
C12H13NO |
分子量 |
187.24 g/mol |
IUPAC 名称 |
6-methoxy-4,5-dimethylquinoline |
InChI |
InChI=1S/C12H13NO/c1-8-6-7-13-10-4-5-11(14-3)9(2)12(8)10/h4-7H,1-3H3 |
InChI 键 |
ZSSVTTRKVQLLAH-UHFFFAOYSA-N |
规范 SMILES |
CC1=C2C(=C(C=CC2=NC=C1)OC)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1H-Pyrazolo[4,3-c]isoquinoline, 3-methyl-5-[2-(trifluoromethyl)phenyl]-](/img/structure/B14222098.png)

![2-[1-(2-Methoxy-4-methylphenyl)ethylidene]hydrazine-1-carboxamide](/img/structure/B14222115.png)
![N-[(2S)-1-Amino-3-methyl-1-oxobutan-2-yl]-2-sulfanylbenzamide](/img/structure/B14222121.png)
![4-[2,2-Dibromo-1-(trifluoromethyl)cyclopropyl]-2-methylaniline](/img/structure/B14222123.png)
![16-Sulfanyl-N-[3-(trimethoxysilyl)propyl]hexadecanamide](/img/structure/B14222132.png)





![Cyclopentanone, 2-methyl-2-[2-(4-nitrophenyl)-2-oxoethyl]-, (2S)-](/img/structure/B14222172.png)
![(2R)-2-Benzyl-1-[(3,3-dimethylbutoxy)carbonyl]azetidine-2-carboxylate](/img/structure/B14222176.png)
![Tri(propan-2-yl)[(3-propyl-3,4-dihydronaphthalen-1-yl)oxy]silane](/img/structure/B14222177.png)
